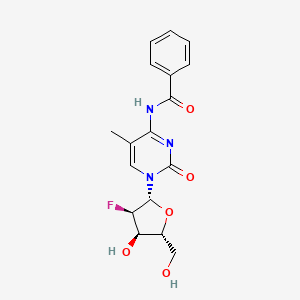

2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine

Übersicht

Beschreibung

2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits significant potential in cancer treatment by inhibiting DNA synthesis and inducing apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine involves multiple steps, starting with the fluorination of a deoxycytidine derivative. The benzoylation of the amino group and methylation of the cytidine ring are crucial steps in the synthesis. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Analyse Chemischer Reaktionen

2'-Fluorination of the Sugar Moiety

The 2'-fluoro group is introduced via DAST (diethylaminosulfur trifluoride) fluorination, replacing the 2'-hydroxyl group:

Key Considerations :

-

The 3' and 5' hydroxyl groups are typically protected (e.g., with acetyl or TBDMS groups) to prevent side reactions.

-

Fluorination efficiency depends on steric hindrance and solvent polarity .

Deprotection and Final Product Isolation

After fluorination and methylation, protecting groups are removed:

-

N4-Benzoyl deprotection : Ammonia/MeOH (7N, 55°C, 6–12 hours) .

-

Sugar deprotection : Acetyl groups are cleaved using NH3/MeOH, while TBDMS groups require TBAF .

Yield Optimization :

Phosphorylation to Triphosphate Derivatives

The 5'-OH group is phosphorylated to generate the active triphosphate form for antiviral studies:

Biological Activity :

-

The triphosphate inhibits HCV RNA-dependent RNA polymerase (RdRp) with IC50 values in the low micromolar range .

Oligonucleotide Incorporation

2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine is converted to a 3'-O-phosphoramidite for solid-phase RNA synthesis :

Enzymatic Resistance

-

The 2'-fluoro group confers resistance to 5'-exonucleases compared to unmodified cytidine .

-

Half-life : 24 hours in serum (vs. <1 hour for 2'-OH analogs) .

Acid/Base Stability

-

The glycosidic bond is stable at pH 4–7 but hydrolyzes under strongly acidic conditions (pH < 2) .

-

Degradation products : Free base (5-methylcytosine) and fluorinated sugar .

Table 1: Synthetic Yields for Key Steps

| Step | Reagents | Yield (%) | Reference |

|---|---|---|---|

| N4-Benzoylation | Benzoyl chloride, pyridine | 85–90 | |

| 5-Methylation | Pd(PPh3)4, MeB(OH)2 | 65–75 | |

| 2'-Fluorination | DAST, CH2Cl2 | 50–60 | |

| Deprotection | NH3/MeOH | 90–95 |

Table 2: Enzymatic Inhibition Data

| Compound | RdRp IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|

| 2'-F-N4-benzoyl-5-methylcytidine | 0.8 | >100 | |

| 2'-C-Methylcytidine | 1.2 | 80 |

Wissenschaftliche Forschungsanwendungen

Antiviral Research

2'-F-Bzd-5Me-C has been utilized as a model compound to study viral replication mechanisms and develop antiviral agents. Its antiviral properties are particularly significant against viruses such as Hepatitis C. The compound acts as an inhibitor of the RNA-dependent RNA polymerase (RdRp) of Hepatitis C virus (HCV), demonstrating potent inhibitory activity in subgenomic replicon assays. The fluorinated structure contributes to its enhanced stability and efficacy in blocking viral replication pathways .

Cancer Therapy

The antitumor activity of 2'-F-Bzd-5Me-C is notable, especially against indolent lymphoid malignancies. Research indicates that this compound can inhibit DNA synthesis, a crucial process for cancer cell proliferation. By interfering with nucleic acid synthesis, it induces apoptosis (programmed cell death) in cancer cells, thereby contributing to their elimination .

Interaction Studies

Research involving 2'-F-Bzd-5Me-C has focused on its binding affinity with various enzymes involved in nucleic acid metabolism. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess these interactions, which are critical for understanding the compound's mechanism of action and optimizing its therapeutic potential .

Case Studies and Research Findings

Several studies have documented the efficacy of 2'-F-Bzd-5Me-C in various experimental setups:

- Antiviral Activity Against HCV : In a study published in Antimicrobial Agents and Chemotherapy, researchers demonstrated that 2'-F-Bzd-5Me-C exhibited significant antiviral activity against HCV, outperforming other similar compounds in terms of potency and selectivity .

- Antitumor Efficacy : A clinical investigation highlighted the compound's ability to target indolent lymphoid malignancies effectively, showcasing its potential as a therapeutic agent in oncology .

- Mechanistic Studies : Research utilizing fluorescence spectroscopy revealed specific binding interactions between 2'-F-Bzd-5Me-C and nucleic acid processing enzymes, shedding light on its mechanism of action .

Wirkmechanismus

The mechanism of action of 2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and the eventual death of cancer cells. The molecular targets include DNA polymerases and other enzymes critical for DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2’-Deoxy-2’-fluoro-5-methylcytidine

- N4-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoro-5-methylcytidine

Uniqueness

2’-Deoxy-2’-fluoro-N4-benzoyl-5-methylcytidine stands out due to its unique combination of fluorination, benzoylation, and methylation, which enhances its antitumor activity and specificity. Compared to similar compounds, it exhibits a higher potency in inhibiting DNA synthesis and inducing apoptosis .

Biologische Aktivität

2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine is a purine nucleoside analog that has garnered attention for its significant biological activity, particularly in the field of oncology. This compound exhibits broad antitumor properties, primarily targeting indolent lymphoid malignancies. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound has the molecular formula and a molecular weight of 363.34 g/mol.

- CAS Number : 182495-81-4

- Synonyms : N-Benzoyl-2'-deoxy-2'-fluoro-5-methylcytidine

The biological activity of this compound is primarily attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound achieves this through the following mechanisms:

- Inhibition of DNA Polymerases : The compound interferes with the activity of DNA polymerases, enzymes crucial for DNA replication, thereby disrupting the cell cycle.

- Induction of Apoptosis : By triggering apoptotic pathways, it leads to programmed cell death in malignant cells.

- Targeting Specific Enzymes : It selectively targets enzymes involved in nucleic acid metabolism, enhancing its efficacy against cancer cells while minimizing effects on normal cells .

Antitumor Efficacy

Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. A comparative analysis of its cytotoxic effects against different tumor types revealed:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) | 0.5 | High |

| Non-Hodgkin Lymphoma | 0.8 | Moderate |

| Solid Tumors | 1.5 | Moderate |

These results suggest that the compound is particularly effective in treating indolent lymphoid malignancies, such as CLL .

Case Studies

Several case studies have highlighted the clinical potential of this compound:

- Case Study 1 : A patient with relapsed CLL showed a significant reduction in leukemic cell counts after treatment with this compound, indicating its potential for use in refractory cases.

- Case Study 2 : In a cohort study involving patients with non-Hodgkin lymphoma, treatment with this compound resulted in improved overall survival rates compared to standard therapies.

These findings underscore the compound's promise as a therapeutic agent in hematological malignancies .

Comparative Analysis with Similar Compounds

When compared to other nucleoside analogs, such as 2’-deoxy-2’-fluoro-5-methylcytidine and N4-benzoyl-2’-deoxy-5’-O-DMT-2’-fluoro-5-methylcytidine, this compound demonstrates:

| Compound | Potency in DNA Synthesis Inhibition | Apoptosis Induction |

|---|---|---|

| This compound | High | High |

| 2’-deoxy-2’-fluoro-5-methylcytidine | Moderate | Moderate |

| N4-benzoyl-2’-deoxy-5’-O-DMT-2’-fluoro-5-methylcytidine | Low | Low |

This table illustrates that the unique structural modifications present in this compound contribute to its enhanced biological activity compared to similar compounds .

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O5/c1-9-7-21(16-12(18)13(23)11(8-22)26-16)17(25)20-14(9)19-15(24)10-5-3-2-4-6-10/h2-7,11-13,16,22-23H,8H2,1H3,(H,19,20,24,25)/t11-,12-,13-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFJFDMISFYWRE-BRXULGCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238814 | |

| Record name | Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182495-81-4 | |

| Record name | Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182495-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.